Haloquinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel Wnt inhibitor, blocking Wnt signaling downstream of beta-Catenin; High Quality Biochemicals for Research Uses

科学研究应用

Environmental Applications

Disinfection Byproducts (DBPs)

Haloquinones, particularly haloquinone chloroimides (HQCs), have been identified as significant toxic disinfection byproducts formed during the chlorination of drinking water. A recent study developed an analytical method to detect five specific HQCs in drinking water samples, revealing their presence at concentrations up to 23.1 ng/L. The cytotoxicity of these compounds was found to be comparable or even higher than that of other regulated DBPs, raising concerns about their impact on public health .

Detection and Analysis

The detection of HQCs involves sophisticated methods such as derivatization reactions and solid-phase extraction, which enhance the sensitivity and accuracy of measurements. This analytical approach has facilitated the identification of HQCs in various water treatment plants, emphasizing the need for ongoing monitoring and assessment of these contaminants in drinking water .

Toxicological Studies

Cytotoxicity and Mechanisms

Research indicates that haloquinones can induce cytotoxic effects through mechanisms involving the generation of reactive oxygen species (ROS). These species can lead to oxidative stress in cells, contributing to various health issues. The cytotoxicity of HQCs was assessed using HepG2 cell lines, demonstrating significant toxic effects that warrant further investigation into their long-term health implications .

Impact on Neural Stem Cells

Another study examined the effects of disinfection byproducts, including haloquinones, on human neural stem cells (hNSCs). The findings suggested that exposure to these compounds could affect cell proliferation and differentiation, highlighting potential neurotoxic effects .

Synthetic Chemistry

Reactivity in Organic Synthesis

Haloquinones are utilized in synthetic organic chemistry for their reactivity. They can participate in various chemical transformations, including substitution reactions with phenols under specific conditions. This property makes them valuable intermediates in the synthesis of more complex organic molecules .

Reductive Acetylation Processes

Recent advancements have demonstrated methods for the reductive acetylation of this compound adducts using safe catalysts like 1-hydrosilatrane. This one-pot reaction allows for efficient synthesis under mild conditions, showcasing the versatility of haloquinones in synthetic applications .

Summary Table: Applications of this compound

化学反应分析

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Haloquinones induce cytotoxicity primarily through ROS generation. For example:

-

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) and 2,6-dibromo-1,4-benzoquinone (DBBQ) generate hydroxyl radicals (⋅OH) via metal-independent reactions with hydrogen peroxide (H2O2) .

-

Substituted haloquinones (e.g., 2,3,6-trichloro-1,4-benzoquinone ) exhibit higher ROS production than non-halogenated analogues due to electron-withdrawing halogen groups enhancing electrophilicity .

Table 1: ROS Generation by Selected Haloquinones

| Compound | ROS Type Generated | Cytotoxicity (HepG2 Cells, IC₅₀) |

|---|---|---|

| 2,6-DCBQ | ⋅OH,O2− | 15.8 μM |

| DBBQ | ⋅OH,O2− | 12.4 μM |

| 2,3,6-Trichloro-BQ | ⋅OH,RO⋅ | 9.7 μM |

Reductive Dehalogenation

Haloquinones undergo reductive dehalogenation under specific conditions:

-

Zinc–copper couples reduce α,α'-dihaloquinones to alkylated ketones .

-

2,3-Dichloro-1,4-naphthoquinone reacts with ethyl o-nitrophenylacetic acid enolates to form substituted naphthoquinones .

Mechanism :

-

One-electron reduction forms a radical anion.

-

Halide elimination yields a semiquinone radical.

-

Subsequent electron transfer produces a dehalogenated quinone .

Formation of this compound Chloroimides (HQCs)

HQC disinfection byproducts form during water treatment:

-

2,6-Dichloroquinone-4-chloroimide (2,6-DCQC) and 2,6-dibromoquinone-4-chloroimide (2,6-DBQC) are detected in drinking water at concentrations up to 23.1 ng/L .

-

HQCs derive from haloquinones reacting with chloramines or organic nitrogen compounds .

Table 2: HQC Occurrence and Cytotoxicity

| HQC Compound | Avg. Concentration (ng/L) | Cytotoxicity (HepG2 IC₅₀, μM) |

|---|---|---|

| 2,6-DCQC | 18.5 | 8.2 |

| 2,6-DBQC | 12.7 | 7.9 |

| 2-Chloroquinone-4-Cl-imide | 5.3 | 10.1 |

Substitution and Cycloaddition Reactions

-

Dichloronaphthoquinones participate in Michael substitutions with carbanions .

-

2-Oxyallyl intermediates from α,α'-dihaloquinones undergo [4+3] cycloadditions with dienes to form polycyclic compounds .

Example :

2,3-Dichloro-1,4-naphthoquinone+EtO2C−CH2−Ph→Substituted naphthoquinone+HCl

Analytical Detection Methods

HQC quantification involves:

-

Derivatization with phenol to form halogenated indophenols.

-

Solid-phase extraction using HLB cartridges.

Environmental and Health Implications

-

Haloquinones are 100–1,000× more cytotoxic than regulated DBPs like trihalomethanes .

-

Chronic exposure correlates with oxidative DNA damage and carcinogenic risks .

This synthesis of this compound reactivity underscores their environmental persistence and toxicological significance, necessitating advanced mitigation strategies in water treatment .

属性

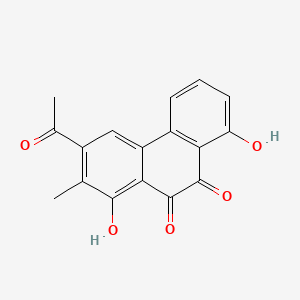

CAS 编号 |

80902-01-8 |

|---|---|

分子式 |

C17H12O5 |

分子量 |

296.27 g/mol |

IUPAC 名称 |

3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |

InChI |

InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |

InChI 键 |

CPYFLMXPZMBECD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |

规范 SMILES |

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |

Key on ui other cas no. |

80902-01-8 |

同义词 |

3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone haloquinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。